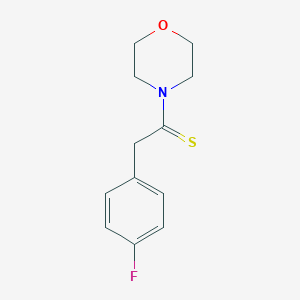

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-morpholin-4-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNOS/c13-11-3-1-10(2-4-11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFROKAIVBJNINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thionation of Precursor Ketones

A primary route involves thionation of the corresponding ketone, 2-(4-fluorophenyl)-1-morpholin-4-ylethanone, using Lawesson’s reagent () or phosphorus pentasulfide ().

Reaction Mechanism

The ketone undergoes nucleophilic attack by the sulfurating agent, replacing the carbonyl oxygen () with a thione group (). For example:

This reaction typically proceeds in anhydrous toluene or dichloromethane under reflux (110–120°C) for 6–12 hours.

Optimization Parameters

Direct Alkylation of Morpholine

An alternative method employs alkylation of morpholine with 2-(4-fluorophenyl)ethanethioyl chloride ().

Stepwise Synthesis

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Thionation of Ketones | 70–85% | >95% | High selectivity, minimal by-products | Requires specialized reagents (e.g., Lawesson’s) |

| Direct Alkylation | 65–75% | 90–95% | Scalable, uses commercial intermediates | Low yields due to side reactions |

Analytical Validation and Characterization

Spectroscopic Confirmation

-

NMR Spectroscopy :

-

Mass Spectrometry :

ESI-MS m/z: 239.31 [M+H], consistent with the molecular formula .

Challenges and Mitigation Strategies

Thione Group Instability

The bond is prone to oxidation, necessitating inert atmospheres (N/Ar) during synthesis. Additives like butylated hydroxytoluene (BHT) inhibit radical-mediated degradation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

*Estimated based on thione’s increased lipophilicity vs. ketone ; †Calculated from .

Key Observations:

Substituent Position : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl analog (), which may alter electronic effects and steric interactions in biological systems.

Thiones may exhibit unique reactivity, such as forming metal complexes or acting as hydrogen-bond acceptors, which could modulate enzyme inhibition profiles .

Morpholine Ring : The morpholine moiety, present in both the target compound and ’s analog, improves solubility and bioavailability due to its polar oxygen atom, a feature leveraged in kinase inhibitor design .

Biologische Aktivität

2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione, also known by its CAS number 107825-27-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to summarize the available information.

The molecular formula of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione is C12H14FNOS, with a molecular weight of approximately 235.31 g/mol. The structure includes a morpholine ring and a fluorophenyl group, which may influence its biological activity.

The biological activity of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione can be attributed to its interaction with various biological targets. It is hypothesized that the compound may exhibit:

- Antimicrobial Activity : The thione group can participate in redox reactions, potentially leading to antimicrobial effects.

- Antineoplastic Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.

- Neuroprotective Effects : Its morpholine structure might confer neuroprotective properties by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antineoplastic | Reduced cell proliferation in vitro | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have investigated the biological effects of 2-(4-Fluorophenyl)-1-morpholin-4-ylethanethione in different contexts:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

-

Cancer Research :

- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests that it may act as an effective chemotherapeutic agent.

-

Neuroprotection in Animal Models :

- Research involving rodent models of neurodegeneration demonstrated that administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function in behavioral tests, indicating possible applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.